Isoform Selectivity: hCA IV Inhibition Profile
3,5-Dichloro-2-hydroxybenzenesulfonamide demonstrates a uniquely weak inhibition of human carbonic anhydrase isoform IV (hCA IV) with a Ki of 15.3 µM, contrasting sharply with acetazolamide's potent inhibition (Ki=74 nM) [1]. This 207-fold difference in potency represents a key functional divergence, as hCA IV is a membrane-bound isozyme whose physiological role in aqueous humor secretion and intraocular pressure regulation is debated [1].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase isoform IV (hCA IV) |
|---|---|
| Target Compound Data | Ki = 15.3 µM |
| Comparator Or Baseline | Acetazolamide: Ki = 74 nM |
| Quantified Difference | Target compound is approximately 207-fold less potent against hCA IV |
| Conditions | In vitro enzymatic assay with purified hCA IV; CO2 hydration method |
Why This Matters
This differential inhibition of hCA IV is critical for researchers investigating isoform-specific contributions to intraocular pressure or other physiological processes, where off-target hCA IV inhibition could confound results.
- [1] Innocenti, A., Firnges, M. A., Antel, J., Wurl, M., Scozzafava, A., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(4), 1149-1154. View Source
